molecular formula C12H4Cl6 B1348240 2,3,3',4,5,6-Hexachlorobiphenyl CAS No. 41411-62-5

2,3,3',4,5,6-Hexachlorobiphenyl

Cat. No.: B1348240
CAS No.: 41411-62-5
M. Wt: 360.9 g/mol
InChI Key: JHJMZCXLJXRCHK-UHFFFAOYSA-N
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Description

2,3,3’,4,5,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals containing multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3’,4,5,6-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives over copper powder at elevated temperatures (around 230°C) . This method allows for the selective chlorination of biphenyl rings to achieve the desired hexachlorinated product.

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5,6-Hexachlorobiphenyl, typically involved the chlorination of biphenyl in the presence of a catalyst. This process was carried out in large reactors where biphenyl was exposed to chlorine gas under controlled conditions to achieve the desired degree of chlorination .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4,5,6-Hexachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically under elevated temperatures and pressures.

Major Products:

Scientific Research Applications

2,3,3’,4,5,6-Hexachlorobiphenyl has been extensively studied in various scientific fields:

Comparison with Similar Compounds

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,3,3’,5,5’-Hexachlorobiphenyl
  • 2,3,3’,4,4’,5’-Hexachlorobiphenyl

Comparison: 2,3,3’,4,5,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJMZCXLJXRCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866044
Record name 2,3,3',4,5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41411-62-5
Record name 2,3,3',4,5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1JM05370
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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